![molecular formula C20H22N2O5 B2914226 benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate CAS No. 2034447-90-8](/img/structure/B2914226.png)
benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate often involves the use of tetrahydropyran derivatives. These derivatives are commonly used as protecting groups in organic synthesis . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Scientific Research Applications
Antiallergic Activity
A study by Nohara et al. (1985) synthesized derivatives that exhibited antiallergic activity, indicating potential applications in allergy treatment. These derivatives were found to be significantly potent when compared to disodium cromoglycate, a known antiallergic drug, suggesting the compound's relevance in developing new antiallergic agents Nohara et al., 1985.
Molecular Design and Selectivity
Liu et al. (2001) reported on the synthesis of novel double-armed p-(tert-butyl)calix[4]arene-derived amides with potential applications in selective electrode properties, particularly for Pb2+ ions. This work suggests applications in environmental monitoring and heavy metal detection Liu et al., 2001.
Synthetic Chemistry
- Ranu et al. (2008) described the use of a basic ionic liquid as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives. This indicates the compound's utility in facilitating chemical syntheses under environmentally benign conditions Ranu et al., 2008.
- Ghandi et al. (2010) explored the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides using a bifunctional starting material, demonstrating applications in creating diverse chemical entities for further pharmacological evaluation Ghandi et al., 2010.
Pharmaceutical Development
Shang et al. (2010) discovered Pd-catalyzed decarboxylative cross-couplings of 2-(2-azaaryl)acetates with aryl halides and triflates. This process is potentially useful for synthesizing functionalized pyridines, quinolines, and other heterocycles, highlighting the compound's relevance in drug development Shang et al., 2010.
Antimicrobial and Anti-inflammatory Agents
Kendre et al. (2015) synthesized and evaluated a series of derivatives for their antimicrobial and anti-inflammatory activities. This study suggests potential applications in developing new therapeutic agents Kendre et al., 2015.
Mechanism of Action
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
benzyl 2-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-19(26-14-15-4-2-1-3-5-15)13-22-20(24)16-6-9-21-18(12-16)27-17-7-10-25-11-8-17/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPALMCFOSJDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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